molecular formula C19H21BrN2O B6050795 1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine

1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No. B6050795
M. Wt: 373.3 g/mol
InChI Key: OBDGYQNVFAWBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A and dopamine D2 receptors, which are involved in the regulation of mood and behavior. It also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The exact mechanism of action of 1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine is still under investigation, but it is believed to involve the modulation of various signaling pathways in the brain and body.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase levels of the neurotransmitters serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. 1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine has also been shown to decrease levels of pro-inflammatory cytokines in the body, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine in lab experiments is its selective binding to serotonin and dopamine receptors, which allows for the investigation of specific signaling pathways involved in mood and behavior regulation. However, a limitation of using 1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine is its potential toxicity at high doses, which can affect the validity of experimental results.

Future Directions

For the investigation of 1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine include the development of more potent and selective analogs, investigation of its anti-cancer properties, and further elucidation of its mechanism of action.

Synthesis Methods

1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine can be synthesized through a multistep process involving the reaction of 3-bromobenzoyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is purified through recrystallization and characterized through various analytical methods such as NMR spectroscopy.

Scientific Research Applications

1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been studied for its potential therapeutic properties in various fields of scientific research. It has been investigated as a potential treatment for anxiety, depression, and schizophrenia due to its ability to modulate the activity of the serotonin and dopamine neurotransmitter systems in the brain. 1-(3-bromobenzoyl)-4-(2,3-dimethylphenyl)piperazine has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

(3-bromophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-14-5-3-8-18(15(14)2)21-9-11-22(12-10-21)19(23)16-6-4-7-17(20)13-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDGYQNVFAWBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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